molecular formula C12H11NO4 B8308037 Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-5-carboxylate

Methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-5-carboxylate

Cat. No. B8308037
M. Wt: 233.22 g/mol
InChI Key: OGARJZMKCKXWCK-UHFFFAOYSA-N
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Patent
US08524738B2

Procedure details

To 5 mL of concentrated sulfuric acid cooled with ice, 1.86 g of methyl 3-((3-ethoxyacryloyl)amino)-5-methoxybenzoate was added little by little, and the mixture was stirred for 1 hour under cooling with ice. The reaction mixture was fed into water cooled with ice, the insoluble material was collected by filtration, and the insoluble material thus obtained was purified by silica gel column chromatography [silica gel; Silica gel 60 manufactured by Kanto Chemical Co., Inc., eluent; chloroform:methanol=50:1] to obtain 346 mg of methyl 7-methoxy-2-oxo-1,2-dihydroquinoline-5-carboxylate.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methyl 3-((3-ethoxyacryloyl)amino)-5-methoxybenzoate
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C(O[CH:9]=[CH:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([CH:21]=[C:22]([O:24][CH3:25])[CH:23]=1)[C:17]([O:19][CH3:20])=[O:18])=[O:12])C>O>[CH3:25][O:24][C:22]1[CH:21]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[C:15]2[CH:9]=[CH:10][C:11](=[O:12])[NH:13][C:14]=2[CH:23]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
methyl 3-((3-ethoxyacryloyl)amino)-5-methoxybenzoate
Quantity
1.86 g
Type
reactant
Smiles
C(C)OC=CC(=O)NC=1C=C(C(=O)OC)C=C(C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added little by little, and the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
FILTRATION
Type
FILTRATION
Details
the insoluble material was collected by filtration
CUSTOM
Type
CUSTOM
Details
the insoluble material thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [silica gel; Silica gel 60 manufactured by Kanto Chemical Co., Inc., eluent; chloroform:methanol=50:1]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=2C=CC(NC2C1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 346 mg
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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